molecular formula C11H18N2O B14476268 1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one CAS No. 66277-99-4

1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one

Cat. No.: B14476268
CAS No.: 66277-99-4
M. Wt: 194.27 g/mol
InChI Key: GEOODTVUYYCOCF-UHFFFAOYSA-N
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Description

1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one is an organic compound characterized by its unique structure, which includes two dimethylamino groups attached to a hepta-1,4,6-trien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a suitable heptatrienone precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or other nucleophiles/electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Bis(dimethylamino)hepta-1,4,6-trien-3-one is unique due to its dimethylamino groups, which confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

66277-99-4

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1,7-bis(dimethylamino)hepta-1,4,6-trien-3-one

InChI

InChI=1S/C11H18N2O/c1-12(2)9-6-5-7-11(14)8-10-13(3)4/h5-10H,1-4H3

InChI Key

GEOODTVUYYCOCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC=CC(=O)C=CN(C)C

Origin of Product

United States

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